Array ( [bid] => 2654930 ) Buy 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole | 338791-25-6

1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole

Catalog No.
S2943356
CAS No.
338791-25-6
M.F
C20H15ClN2O
M. Wt
334.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidaz...

CAS Number

338791-25-6

Product Name

1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole

IUPAC Name

2-(4-chlorophenyl)-1-phenylmethoxybenzimidazole

Molecular Formula

C20H15ClN2O

Molecular Weight

334.8

InChI

InChI=1S/C20H15ClN2O/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23(20)24-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

NTCWGIMHVJNCIO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl

solubility

not available

1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a member of the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This specific compound features a benzyloxy group at the first position and a 4-chlorophenyl group at the second position of the benzimidazole ring. The presence of these substituents contributes to its unique chemical properties and potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, making them important in medicinal chemistry.

  • Potential skin and eye irritation
  • Possible respiratory issues upon inhalation
  • Unknown toxicity profile, so standard laboratory safety practices should be followed
Typical for benzimidazole derivatives, including:

  • Nucleophilic Substitution: The chlorinated positions of the compound can participate in nucleophilic substitution reactions, which are common in aromatic compounds.
  • Reduction Reactions: The nitro group (if present) can be reduced to an amine group under specific conditions.
  • Oxidation: The compound can also be oxidized to form various oxides depending on the reagents used.

These reactions allow for the modification of the compound to create analogs with potentially enhanced biological activity or altered properties.

Benzimidazole derivatives, including 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole, have been studied for their various biological activities. These include:

  • Antimicrobial Properties: Many benzimidazoles exhibit activity against bacteria and fungi.
  • Antiviral Effects: Some derivatives have shown potential in inhibiting viral replication.
  • Anticancer Activity: Certain benzimidazole compounds are known to act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair, thus exhibiting anticancer properties.

The specific biological mechanisms often involve interactions with cellular targets that disrupt normal cellular functions.

The synthesis of 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole can be achieved through several methods:

  • One-Pot Synthesis: Utilizing o-phenylenediamine and appropriate aldehydes in the presence of catalysts such as lanthanum chloride has been reported as an efficient method for synthesizing benzimidazole derivatives .
  • Protic Ionic Liquid Synthesis: This method involves grinding o-phenylenediamine with aromatic aldehydes in ionic liquids, providing a green synthesis approach that enhances yield and purity .

These methods highlight the versatility in synthesizing benzimidazole compounds while optimizing reaction conditions for better yields.

1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole has several applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases, particularly infections and cancers.
  • Chemical Research: Used as a precursor in synthesizing more complex organic molecules.
  • Material Science: Explored for its utility in developing new materials due to its unique chemical structure.

Research on interaction studies involving 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole has focused on its binding affinity to biological targets. These studies often assess how the compound interacts with enzymes or receptors relevant to its biological activity. For instance, it may inhibit specific enzymes involved in DNA replication or modulate immune responses. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-chlorophenyl)-1H-benzimidazoleChlorophenyl group attached to benzimidazoleKnown for its potent anticancer activity .
2-(2-chlorophenyl)-1H-benzimidazoleAnother chlorinated derivativeExhibits different biological activity profiles .
2-(4-nitrophenyl)-1H-benzimidazoleNitro group substitutionNotable for its use in synthetic applications .
2-(phenoxymethyl)benzimidazolePhenoxymethyl substituentDemonstrates high affinity for DNA binding .

The uniqueness of 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole lies in its specific substituents that may enhance its solubility and bioactivity compared to other derivatives. The presence of both a benzyloxy and a chlorophenyl group may contribute to distinctive pharmacokinetic properties and interactions with biological targets.

The benzimidazole nucleus was first synthesized in 1872 by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide. However, its biological relevance was not recognized until 1944, when Woolley hypothesized structural similarities between benzimidazole and purines, suggesting potential therapeutic applications. A pivotal discovery occurred in the late 1940s when 5,6-dimethylbenzimidazole was identified as a degradation product of vitamin B~12~, spurring interest in its derivatives. By the 1950s, researchers at Ciba AG explored benzimidazole opioids, though these early compounds were abandoned due to severe side effects. The 1970s–1990s saw the development of clinically successful benzimidazoles, including albendazole (anthelmintic) and omeprazole (proton pump inhibitor). Recent decades have focused on structural diversification, with over 150 patents filed between 2015 and 2020 for benzimidazole-based therapeutics targeting cancer, inflammation, and infectious diseases.

Structural Classification of 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole

This compound belongs to the 1,3-disubstituted benzimidazole class, distinguished by the following features:

  • Core structure: A fused bicyclic system comprising a benzene ring (positions 1–6) and an imidazole ring (positions 1, 3, and 7–9).
  • Substituents:
    • Position 1: Benzyloxy group (–OCH~2~C~6~H~5~), introducing steric bulk and potential for π-π interactions.
    • Position 2: 4-chlorophenyl group (–C~6~H~4~Cl), enhancing lipophilicity and electronic effects via the electron-withdrawing chlorine atom.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular formulaC~20~H~15~ClN~2~O
Molecular weight334.8 g/mol
Hybridizationsp² (aromatic rings)
Hydrogen bond acceptors/donors3/1
Rotatable bonds4

Data derived from PubChem and synthetic studies.

Significance in Medicinal Chemistry and Pharmaceutical Research

The structural modifications in 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole align with strategies to optimize target binding and pharmacokinetics:

  • Benzyloxy group: Enhances blood-brain barrier permeability in analogous compounds, though this requires validation for this specific derivative.
  • 4-chlorophenyl moiety: Commonly associated with improved receptor affinity in kinase inhibitors (e.g., EGFR, BRAF V600E).

Recent studies highlight benzimidazoles as dual inhibitors; for example, derivatives bearing chlorophenyl groups exhibit IC~50~ values <1 μM against EGFR and BRAF V600E in anticancer assays. Additionally, the compound’s synthesis via condensation of ortho-phenylenediamine with substituted aldehydes/carboxylic acids mirrors green chemistry approaches that achieve yields >75%.

XLogP3

5.6

Dates

Last modified: 04-15-2024

Explore Compound Types